
A Guide to the Spectroscopic Characterization
of Methyl α-Bromo-2-chlorophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
Methyl alpha-bromo-2-

chlorophenylacetate

Cat. No.: B023346 Get Quote

Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl α-

bromo-2-chlorophenylacetate (CAS No: 85259-19-4), a key intermediate in pharmaceutical and

specialty chemical synthesis.[1][2] As a Senior Application Scientist, my objective is to move

beyond a simple data repository. This document is structured to offer a holistic interpretation of

the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

grounded in the principles of physical organic chemistry. We will explore not only the data itself

but also the causality behind the experimental observations, providing researchers and drug

development professionals with a robust framework for the structural elucidation and quality

control of this and similar halogenated ester compounds.

Introduction: The Compound in Context
Methyl α-bromo-2-chlorophenylacetate is a chiral α-halo ester with significant utility as a

versatile building block in organic synthesis.[3] Its structure, featuring a stereocenter adjacent

to an aromatic ring and bearing two distinct halogen atoms (bromine and chlorine), makes it a

valuable precursor for introducing complexity in molecular architectures. The presence of the

ortho-chloro substituent on the phenyl ring introduces electronic and steric influences that are

reflected in its spectroscopic signatures.

Accurate and unambiguous characterization is paramount for ensuring purity, verifying identity,

and understanding reactivity. The multi-technique approach of NMR, IR, and MS provides a
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self-validating system for structural confirmation. This guide will dissect the data from each

technique, offering a cohesive and definitive structural assignment.

Overall Analytical Workflow
The characterization of a synthesized batch of Methyl α-bromo-2-chlorophenylacetate follows a

logical progression. The workflow ensures that each analytical technique provides

complementary information, leading to a comprehensive and trustworthy structural

confirmation.
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Caption: Spectroscopic analysis workflow for structural validation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b023346?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing

precise information about the chemical environment, connectivity, and stereochemistry of

atoms. For Methyl α-bromo-2-chlorophenylacetate, both ¹H and ¹³C NMR are indispensable.

Molecular Structure and Proton Environments
The structure contains six unique proton environments, which are clearly resolved in the ¹H

NMR spectrum.

Caption: Structure of Methyl α-bromo-2-chlorophenylacetate.

¹H NMR Spectral Data
The ¹H NMR spectrum provides a definitive fingerprint of the molecule. The data presented

below was acquired on a 500 MHz instrument using deuterated chloroform (CDCl₃) as the

solvent.[3]

Signal
Label

Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

Hb 3.74 Singlet (s) N/A 3H
-OCH₃

(Methyl ester)

Ha 5.84 Singlet (s) N/A 1H
-CH(Br)

(Methine)

He 7.21
Doublet of

doublets (dd)
J = 7.5, 1.8 1H Ar-H

Hd 7.24
Triplet of

doublets (td)
J = 7.6, 1.7 1H Ar-H

Hf 7.31
Doublet of

doublets (dd)
J = 7.6, 1.7 1H Ar-H

Hc 7.69
Doublet of

doublets (dd)
J = 7.6, 1.8 1H Ar-H
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Expertise & Causality:

Methine Proton (Ha at 5.84 ppm): This proton is on the α-carbon, which is directly attached

to three electron-withdrawing groups: the ester carbonyl, the bromine atom, and the 2-

chlorophenyl ring. This extensive deshielding effect shifts its resonance significantly

downfield. Its appearance as a singlet is noteworthy; it indicates a lack of coupling to

adjacent protons, which is consistent with the structure.

Methyl Protons (Hb at 3.74 ppm): This singlet, integrating to 3H, is characteristic of the

methyl ester group. The chemical shift is typical for protons on a carbon adjacent to an

oxygen atom within an ester functionality.

Aromatic Protons (Hc-Hf at 7.21-7.69 ppm): The ortho-chloro substituent disrupts the

symmetry of the phenyl ring, rendering all four aromatic protons chemically distinct. The

observed complex splitting pattern (dd, td, dd, dd) is a direct consequence of this asymmetry

and the different ortho- and meta- coupling constants between them. The most downfield

aromatic proton (Hc at 7.69 ppm) is likely the one ortho to the ester-bearing carbon,

experiencing the strongest deshielding from the carbonyl group's magnetic anisotropy.

¹³C NMR Spectral Data (Predicted)
While experimental ¹³C NMR data is not readily available in the searched literature, the

chemical shifts can be reliably predicted based on established substituent effects. The following

table represents predicted values, which serve as a benchmark for experimental verification.
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Carbon Type
Predicted Chemical Shift
(δ, ppm)

Rationale

-OCH₃ ~53
Typical for a methyl ester

carbon.

-CH(Br) ~45-50
α-carbon attached to bromine

and a carbonyl group.

Aromatic C-H 127-132
Range for unsubstituted and

substituted aromatic carbons.

Aromatic C-Cl ~134
Carbon directly attached to

chlorine is deshielded.

Aromatic C-C(O) ~135
Quaternary carbon attached to

the ester group.

C=O ~168
Characteristic shift for an ester

carbonyl carbon.

Trustworthiness: These predictions are based on standard correlation charts and additivity

rules. An experimental spectrum is required for final validation, but these values provide a

strong and reliable hypothesis for what to expect.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The analysis relies on the principle that molecular bonds vibrate at specific,

quantized frequencies upon absorbing infrared radiation. PubChem indicates the availability of

a vapor-phase IR spectrum for this compound.[4]

Expected Characteristic Absorption Bands:
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

~3100-3000 C-H Stretch Aromatic Medium

~2960-2850 C-H Stretch Aliphatic (-CH₃) Medium

~1750-1735 C=O Stretch Ester Strong, Sharp

~1600, ~1475 C=C Stretch Aromatic Ring Medium

~1250-1100 C-O Stretch Ester Strong

~850-550 C-Cl Stretch Aryl Halide Medium-Strong

~690-515 C-Br Stretch Alkyl Halide Medium-Strong

Expertise & Causality: The most diagnostic peak in the IR spectrum of Methyl α-bromo-2-

chlorophenylacetate is the strong, sharp absorption expected around 1740 cm⁻¹. This band is

unequivocally due to the carbonyl (C=O) stretch of the ester group.[5] Its position at a relatively

high frequency is consistent with an α-halo ester, where the electronegative bromine atom

enhances the bond strength of the adjacent carbonyl. The presence of aromatic C-H stretches

above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ confirms the presence of both

structural motifs. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of

bands, including the C-O, C-Cl, and C-Br stretches, which are highly specific to the molecule's

overall structure.[6]

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the

molecule's fragmentation pattern, further confirming its structure.

Molecular Formula: C₉H₈BrClO₂[2] Molecular Weight: 263.52 g/mol [2] Monoisotopic Mass:

261.93962 Da[4]

Molecular Ion (M⁺) Peak
The most critical feature in the mass spectrum is the molecular ion peak. Due to the natural

abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%)
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isotopes, the molecular ion will appear as a characteristic cluster of peaks.

M⁺: (C₉H₈⁷⁹Br³⁵ClO₂) = 262 (Relative Abundance ≈ 100%)

M+2: (C₉H₈⁸¹Br³⁵ClO₂ and C₉H₈⁷⁹Br³⁷ClO₂) ≈ 264 (Relative Abundance ≈ 130%)

M+4: (C₉H₈⁸¹Br³⁷ClO₂) ≈ 266 (Relative Abundance ≈ 32%)

Trustworthiness: Observing this specific isotopic pattern is exceptionally strong evidence for the

presence of one bromine and one chlorine atom in the molecule. This signature is a self-

validating feature of the mass spectrum.

Key Fragmentation Pathways
Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. The

resulting fragments are diagnostic of the molecule's structure.

α-Cleavage (Loss of Bromine): Cleavage of the C-Br bond is a likely event, leading to a

fragment at m/z 183/185.

[M - Br]⁺ → C₉H₈³⁵ClO₂⁺ / C₉H₈³⁷ClO₂⁺

Loss of the Methoxy Group: Cleavage of the O-CH₃ bond is characteristic of methyl esters.

[7]

[M - OCH₃]⁺ → C₈H₅BrClO⁺ at m/z 231/233/235

Loss of the Carbomethoxy Group: Cleavage of the bond between the α-carbon and the

carbonyl group.

[M - CO₂CH₃]⁺ → C₈H₇BrCl⁺ at m/z 201/203/205

McLafferty Rearrangement: This pathway is not possible as there are no γ-hydrogens.

Experimental Protocols
To ensure data integrity and reproducibility, the following standard operating procedures for

spectroscopic analysis are recommended.
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NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 5-10 mg of Methyl α-bromo-2-chlorophenylacetate

and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

¹H NMR Parameters:

Pulse Angle: 30°

Acquisition Time: 4 seconds

Relaxation Delay: 2 seconds

Scans: 16

¹³C NMR Parameters:

Pulse Angle: 30°

Acquisition Time: 1.5 seconds

Relaxation Delay: 2 seconds

Scans: 1024 (with proton broadband decoupling)

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the

¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at

77.16 ppm.

FT-IR Spectroscopy Protocol
Sample Preparation: If the sample is a liquid, a small drop can be placed directly on the ATR

crystal (Attenuated Total Reflectance). If solid, a small amount is placed on the crystal and

pressure is applied.
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Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a

diamond ATR accessory.

Data Acquisition:

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Scans: 32

Processing: Collect a background spectrum of the clean, empty ATR crystal. Collect the

sample spectrum. The instrument software will automatically ratio the sample spectrum

against the background to generate the final absorbance or transmittance spectrum.

GC-MS Protocol
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent

like dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with

an Electron Ionization (EI) source.

GC Parameters:

Column: Standard non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C

Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5

min.

MS Parameters:

Ionization Mode: EI at 70 eV

Mass Range: 40-400 amu

Source Temperature: 230 °C
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Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze

the mass spectrum of this peak, identifying the molecular ion cluster and major fragment

ions.

Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous

structural confirmation of Methyl α-bromo-2-chlorophenylacetate. The ¹H NMR data precisely

defines the proton connectivity and the substitution pattern on the aromatic ring.[3] IR

spectroscopy confirms the presence of the key ester functional group and other structural

motifs. Mass spectrometry validates the molecular formula through the compound's exact mass

and unique isotopic distribution pattern. This guide serves as an authoritative reference for the

characterization of this important synthetic intermediate, embodying a scientifically rigorous and

self-validating analytical approach.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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